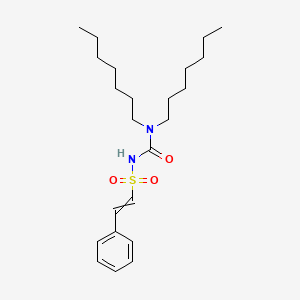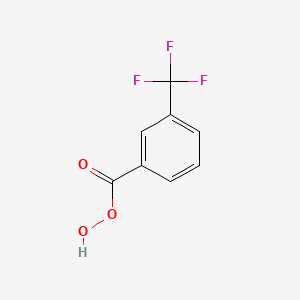![molecular formula C18H14O4 B14631355 2,2'-[1,2-Phenylenebis(oxy)]diphenol CAS No. 53181-24-1](/img/structure/B14631355.png)
2,2'-[1,2-Phenylenebis(oxy)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,2-Phenylenebis(oxy)]diphenol is an organic compound characterized by the presence of two phenol groups connected through an oxygen bridge to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]diphenol typically involves the reaction of 1,2-dihydroxybenzene with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-[1,2-Phenylenebis(oxy)]diphenol may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,2’-[1,2-Phenylenebis(oxy)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- 2,2’-[1,2-Phenylenebis(oxy)]diacetate
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]diphenol is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
53181-24-1 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-7-1-3-9-15(13)21-17-11-5-6-12-18(17)22-16-10-4-2-8-14(16)20/h1-12,19-20H |
Clave InChI |
PGZXVWMZYVIVRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OC2=CC=CC=C2OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



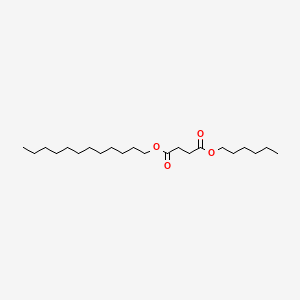

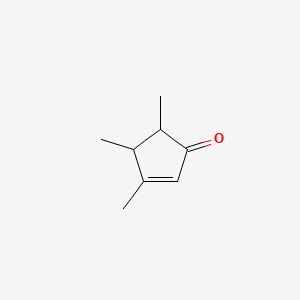
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
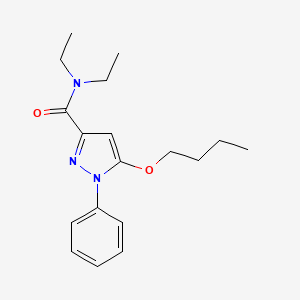
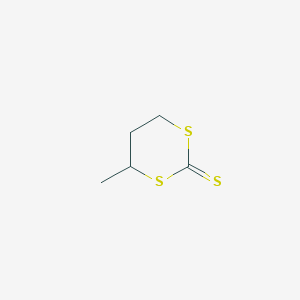
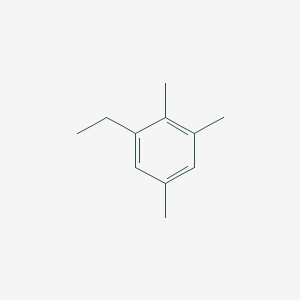

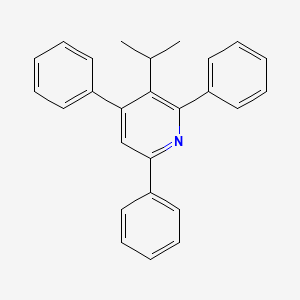
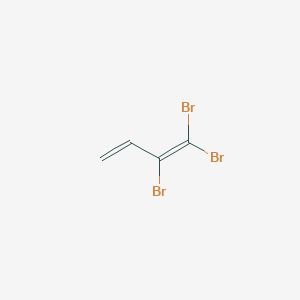
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
